![molecular formula C27H24Cl2N4O5 B1668454 Carotegrast CAS No. 401904-75-4](/img/structure/B1668454.png)
Carotegrast
描述
卡罗特格雷司是一种针对溃疡性结肠炎治疗的小分子 α4 整合素拮抗剂。 它是一种前药,在肝脏中水解成其活性形式卡罗特格雷司,通过阻断 α4β1 或 α4β7 整合素与其配体血管细胞粘附分子-1 (VCAM-1) 和粘膜地址素细胞粘附分子-1 (MAdCAM-1) 的相互作用而发挥治疗作用 .
准备方法
合成路线和反应条件: 卡罗特格雷司的合成涉及多个步骤,从甲酯的制备开始,甲酯旨在增强口服生物利用度。 然后,甲酯在肝脏中被羧酸酯酶 1 水解为羧酸 .
工业生产方法: 卡罗特格雷司的工业生产涉及甲酯的大规模合成,然后对其进行水解。 该过程经过优化,以确保最终产物的产率和纯度高 .
化学反应分析
反应类型: 卡罗特格雷司发生水解,将甲酯转化为活性羧酸形式。 该反应由羧酸酯酶 1 催化 .
常见试剂和条件: 水解反应需要羧酸酯酶 1 的存在,并在肝脏中生理条件下发生 .
主要形成的产物: 卡罗特格雷司甲酯水解形成的主要产物是卡罗特格雷司,它是该化合物的活性形式 .
科学研究应用
Ulcerative Colitis
The primary application of carotegrast is in the treatment of moderately active ulcerative colitis. Several studies have demonstrated its efficacy and safety:
- Phase III Clinical Trials : A pivotal Phase III study (NCT 03531892) assessed this compound's effectiveness as an induction therapy for UC. The results indicated significant improvements in disease activity scores and endoscopic findings among participants .
- Real-World Effectiveness : A retrospective observational study involving 14 Japanese patients reported a 64% rate of endoscopic improvement and a 57% rate of endoscopic remission after treatment with this compound. These findings underscore its practical applicability in clinical settings where traditional therapies have failed .
Comparative Efficacy
Study | Population | Efficacy Rate | Endoscopic Remission Rate |
---|---|---|---|
Phase III Trial | Moderately active UC patients | Not specified | Not specified |
Real-World Study | 14 Japanese patients | 64% | 57% |
Case Study 1: Efficacy in a Clinical Setting
In a clinical setting, a patient with moderately active ulcerative colitis who had previously shown intolerance to 5-aminosalicylic acid was treated with this compound. After eight weeks, the patient's Mayo score improved significantly, and endoscopic evaluation showed reduced mucosal inflammation. This case highlights the potential of this compound as a viable alternative for patients with limited treatment options.
Case Study 2: Safety Profile
Another patient enrolled in a long-term follow-up study reported minimal adverse effects while on this compound treatment. The safety profile observed included mild gastrointestinal disturbances but no serious adverse events, suggesting that this compound is well-tolerated among patients .
作用机制
卡罗特格雷司通过阻断 α4β1 或 α4β7 整合素与其配体 VCAM-1 和 MAdCAM-1 的相互作用而发挥作用。 这种抑制阻止了包括 T 细胞在内的炎症细胞粘附到血管内皮细胞以及它们进入炎症部位 . 活性代谢产物卡罗特格雷司选择性地抑制这些整合素的结合,从而减少炎症 .
类似化合物:
- 维多珠单抗:另一种用于治疗溃疡性结肠炎和克罗恩病的 α4β7 整合素拮抗剂。
- 那他珠单抗:一种用于治疗多发性硬化症和克罗恩病的 α4 整合素拮抗剂。
卡罗特格雷司的独特性: 卡罗特格雷司的独特之处在于其口服给药及其对 α4 整合素的特异性靶向,使其成为治疗对其他治疗反应不足的中度溃疡性结肠炎患者的有希望的治疗选择 .
相似化合物的比较
- Vedolizumab: Another α4β7 integrin antagonist used for the treatment of ulcerative colitis and Crohn’s disease.
- Natalizumab: An α4 integrin antagonist used for the treatment of multiple sclerosis and Crohn’s disease.
Uniqueness of Carotegrast: this compound is unique in its oral administration and its specific targeting of α4 integrins, making it a promising therapeutic option for patients with moderate ulcerative colitis who have inadequate response to other treatments .
生物活性
Carotegrast methyl (CGM), also known as AJM300, is an oral small-molecule α4-integrin antagonist developed primarily for the treatment of moderately active ulcerative colitis (UC). This compound has gained attention due to its mechanism of action, clinical efficacy, and safety profile. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, clinical findings, and case studies.
This compound exerts its therapeutic effects by selectively inhibiting the interaction between α4β1 integrin and vascular cell adhesion molecule 1 (VCAM-1), as well as α4β7 integrin and mucosal addressin cell adhesion molecule 1 (MAdCAM-1). This inhibition reduces lymphocyte migration through the vascular endothelium, thereby decreasing lymphocyte infiltration in inflamed tissues, particularly in the colon. This mechanism is crucial for controlling inflammation in conditions like UC.
Pharmacological Properties
- Chemical Structure :
- Molecular Formula: C28H26Cl2N4O5
- CAS Registry Number: 401905-67-7
- Classification :
- Compound Class: Synthetic organic
- Drug Type: Small molecule drug
- Status: Approved for clinical use in Japan since March 2022.
Case Studies and Research Findings
-
Single-Center Observational Study :
- Population : 14 Japanese patients with moderately active UC.
- Results :
- Endoscopic improvement (Mayo endoscopic subscore [MES] of 0 or 1) was achieved in 64% of patients (9/14).
- Endoscopic remission (MES of 0) was noted in 57% of patients (8/14).
- Significant reductions in MES from a median of 3.0 to 0.0 post-treatment () were observed.
- Clinical activity index decreased significantly from 6.0 to 0.0 ().
- The cumulative relapse-free rate at week 26 for patients achieving endoscopic improvement was 77.8% (95% CI, 36.5%–93.9%) .
-
Phase 3 Randomized Controlled Trials :
- A multicenter trial demonstrated that CGM effectively induces clinical response and endoscopic remission in steroid-resistant or steroid-dependent UC patients.
- The treatment duration varied but generally ranged from 8 to 26 weeks , with a notable safety profile and minimal adverse effects reported .
Safety Profile
In clinical evaluations, CGM has shown a favorable safety profile with no significant adverse drug reactions reported during studies. Notably, there were no cases of progressive multifocal leukoencephalopathy (PML), a serious concern associated with other therapies targeting α4-integrins .
Summary of Safety Findings
Adverse Event | Incidence |
---|---|
PML | None reported |
Other CNS-related symptoms | None reported |
属性
IUPAC Name |
(2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24Cl2N4O5/c1-31(2)17-11-12-22-18(14-17)25(35)33(27(38)32(22)3)16-9-7-15(8-10-16)13-21(26(36)37)30-24(34)23-19(28)5-4-6-20(23)29/h4-12,14,21H,13H2,1-3H3,(H,30,34)(H,36,37)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKBOUPIOWUMTE-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(C)C)C(=O)N(C1=O)C3=CC=C(C=C3)CC(C(=O)O)NC(=O)C4=C(C=CC=C4Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)N(C)C)C(=O)N(C1=O)C3=CC=C(C=C3)C[C@@H](C(=O)O)NC(=O)C4=C(C=CC=C4Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24Cl2N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193188 | |
Record name | Carotegrast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00193188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401904-75-4 | |
Record name | Carotegrast [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401904754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carotegrast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00193188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CAROTEGRAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1HYC6SO3F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。